2-Chloro-N-methylaniline

描述

Molecular Architecture and Isomeric Considerations

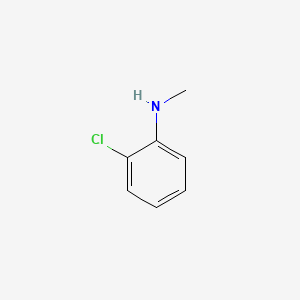

This compound possesses a well-defined molecular architecture characterized by the chemical formula C₇H₈ClN and a molecular weight of 141.598 grams per mole. The compound features a benzene ring framework with specific substitution patterns that define its structural identity. The chlorine atom occupies the ortho position (carbon-2) relative to the amino group, while the nitrogen atom bears a methyl substituent, creating the N-methylated derivative of 2-chloroaniline.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention for substituted anilines. Alternative nomenclature includes N-methyl-2-chloroaniline and benzenamine, 2-chloro-N-methyl, demonstrating the various acceptable naming approaches for this aromatic amine. The Chemical Abstracts Service registry number 932-32-1 provides the unique identifier for this specific molecular structure.

The simplified molecular-input line-entry system representation CNC1=CC=CC=C1Cl illustrates the connectivity pattern, showing the methyl group directly bonded to the nitrogen atom and the chlorine substituent positioned ortho to the amino functionality. This structural arrangement creates distinct electronic and steric effects that influence the compound's reactivity and physical properties compared to other chloroaniline isomers.

Several structural isomers exist within the chloro-N-methylaniline family, including 3-chloro-N-methylaniline and 4-chloro-N-methylaniline, each exhibiting different substitution patterns on the aromatic ring. The ortho positioning of the chlorine atom in this compound creates unique intramolecular interactions and steric considerations that distinguish it from its meta and para isomers. Additionally, related compounds such as 2-chloro-4-methylaniline and 2-chloro-5-methylaniline represent positional isomers where the methyl group appears on the aromatic ring rather than the nitrogen atom.

Crystallographic Data and Conformational Analysis

The crystallographic characteristics of this compound reveal important structural details that govern its solid-state properties and molecular interactions. The compound exhibits a three-dimensional molecular structure where the aromatic ring system adopts a planar configuration, typical of substituted benzene derivatives. The presence of the chlorine substituent and N-methyl group creates specific conformational preferences that influence crystal packing arrangements and intermolecular forces.

Computational analysis using density functional theory methods has provided insights into the preferred conformations of this compound in both gas and condensed phases. The molecular geometry optimization reveals that the methyl group attached to the nitrogen atom can adopt various rotational orientations, with energy barriers governing the interconversion between conformers. The chlorine atom's electron-withdrawing nature affects the electron density distribution throughout the aromatic system, influencing the compound's overall conformational stability.

The crystal structure data indicate that this compound molecules pack in the solid state through a combination of van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the amino nitrogen. The presence of the chlorine atom introduces additional electrostatic interactions that contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.

Conformational analysis studies have examined the relationship between the aromatic ring plane and the orientation of both the chlorine substituent and the N-methyl group. These investigations reveal that the compound adopts conformations that minimize steric hindrance while maximizing favorable electronic interactions. The ortho positioning of the chlorine atom relative to the amino group creates specific spatial constraints that affect the compound's overall molecular shape and reactivity patterns.

Thermochemical Properties: Boiling Point, Melting Point, and Phase Behavior

The thermochemical properties of this compound demonstrate characteristic behavior consistent with substituted aromatic amines. The compound exhibits a boiling point of 218 degrees Celsius under standard atmospheric pressure conditions. This relatively elevated boiling point reflects the compound's molecular weight and the presence of intermolecular forces arising from the polar amino group and halogen substituent.

| Property | Value | Reference Conditions |

|---|---|---|

| Boiling Point | 218°C | Standard atmospheric pressure |

| Flash Point | 92°C (197°F) | Closed cup method |

| Density | 1.15 g/mL | 25°C |

| Refractive Index | 1.58 | Room temperature |

The density measurement of 1.15 grams per milliliter at 25 degrees Celsius indicates that this compound is denser than water, consistent with the presence of the chlorine atom which contributes significantly to the molecular mass. The refractive index value of 1.58 provides important optical characteristics useful for compound identification and purity assessment.

The flash point of 92 degrees Celsius represents a critical safety parameter for handling and storage considerations. This relatively low flash point compared to the boiling point suggests that the compound can form flammable vapor-air mixtures at elevated temperatures, requiring appropriate safety precautions during processing and storage operations.

Phase behavior studies indicate that this compound typically exists as a colorless to pale yellow liquid at room temperature, though it may solidify under certain conditions depending on purity and temperature. The compound's physical state can vary between liquid and solid forms near ambient conditions, suggesting a melting point in the vicinity of room temperature, though specific melting point data is not consistently reported across all sources.

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound reflect the compound's amphiphilic nature, arising from the polar amino group and the hydrophobic aromatic ring system with chlorine substitution. The compound demonstrates moderate solubility in water due to the basic properties of the amino nitrogen, which can participate in hydrogen bonding with water molecules. However, the presence of the chlorine substituent and the aromatic ring system limits aqueous solubility compared to more polar analogs.

Organic solvent compatibility studies reveal that this compound exhibits good solubility in alcohols such as ethanol and in ethereal solvents. This solubility pattern is characteristic of aromatic amines, where the nitrogen atom's lone pair can engage in favorable interactions with protic solvents through hydrogen bonding mechanisms. The compound's solubility in organic media makes it particularly useful as an intermediate in synthetic organic chemistry applications.

The partition coefficient data, specifically the logarithm of the octanol-water partition coefficient, provides quantitative insight into the compound's hydrophobic-hydrophilic balance. While specific partition coefficient values for this compound were not explicitly provided in the available sources, related chloroaniline derivatives typically exhibit moderate lipophilicity due to the aromatic ring system balanced by the polar amino functionality.

Solubility parameter analysis indicates that this compound is classified as "not miscible or difficult to mix" with certain solvents, suggesting selective solubility that depends on the specific solvent system employed. This characteristic solubility profile influences both the compound's applications and its purification methods, typically requiring careful selection of appropriate solvent systems for crystallization and extraction procedures.

The compound's behavior in mixed solvent systems demonstrates the influence of both the electron-withdrawing chlorine substituent and the electron-donating methyl group on the amino nitrogen. These competing electronic effects create a unique solubility profile that differs from both the parent aniline and other substituted derivatives, making solvent selection a critical consideration in synthetic and analytical applications.

Spectroscopic Fingerprints: Ultraviolet-Visible Absorption Characteristics

The spectroscopic properties of this compound provide distinctive fingerprints that enable both structural characterization and analytical identification. Nuclear magnetic resonance spectroscopy has been extensively employed to characterize this compound, with both proton and carbon-13 studies revealing the specific chemical environments of different atomic positions within the molecule. The aromatic protons exhibit characteristic chemical shifts in the 7-8 parts per million region, while the N-methyl group appears as a distinct singlet at higher field positions.

Infrared spectroscopy analysis of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the structure. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the amino nitrogen-hydrogen stretching typically occurs around 3300-3500 wavenumbers. The carbon-chlorine bond contributes distinctive absorption features in the fingerprint region below 1500 wavenumbers.

Raman spectroscopy provides complementary vibrational information, particularly useful for characterizing the aromatic ring vibrations and the carbon-chlorine bond stretching modes. The symmetric and antisymmetric vibrations of the aromatic ring system create characteristic Raman bands that serve as structural fingerprints for compound identification and purity assessment.

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the aromatic π-electron system and the influence of both the chlorine substituent and the amino group on the compound's chromophoric properties. The aromatic ring system typically exhibits absorption in the ultraviolet region, with the exact wavelength and intensity depending on the specific substitution pattern and electronic effects of the functional groups.

The spectroscopic data compilation demonstrates that this compound exhibits distinct spectral features that differentiate it from related compounds and isomers. These spectroscopic fingerprints serve as valuable tools for both qualitative identification and quantitative analysis in various analytical applications. The combination of multiple spectroscopic techniques provides comprehensive structural confirmation and enables detailed conformational analysis of this important aromatic amine derivative.

属性

IUPAC Name |

2-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNNILPYHCKCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239323 | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-32-1 | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Methylation Reaction

The methylation of 2-chloroaniline can be summarized as follows:

- Reagents : Methanol, sodium hydroxide

- Temperature : Approximately 60°C

- Reaction Time : Varies depending on catalyst efficiency

- Yield : Typically high, depending on catalyst choice

Nucleophilic Substitution Reaction

For the nucleophilic substitution method:

- Starting Material : 2-chloronitrobenzene

- Reagents : Reducing agents (e.g., lithium aluminum hydride)

- Conditions : Requires careful control of temperature and pressure

- Yield : Generally high due to the efficiency of the nucleophilic substitution mechanism

One-Pot Synthesis Procedure

The one-pot synthesis involves several steps:

-

- Combine starting material (3-chloro-5-methyl-4-nitroaniline), water, sulfuric acid, and sodium nitrite.

- Maintain temperature at $$0^\circ C$$ during the addition of sodium nitrite.

- Stir for approximately 30 minutes.

-

- Add hypophosphorous acid while maintaining low temperatures for optimal reaction.

- Gradually increase temperature to $$90^\circ C$$ after completion of diazotization.

- Introduce iron powder for further reduction.

-

- Filter and extract using dichloromethane.

- Dry organic phases with anhydrous sodium sulfate.

- Purify via column chromatography.

Summary Table of Reaction Conditions

| Method | Starting Material | Reagents | Temperature | Yield (%) |

|---|---|---|---|---|

| Methylation | 2-Chloroaniline | Methanol, Sodium Hydroxide | ~60°C | High |

| Nucleophilic Substitution | 2-Chloronitrobenzene | Lithium Aluminum Hydride | Controlled | High |

| One-Pot Synthesis | 3-Chloro-5-methyl-4-nitroaniline | Water, Sulfuric Acid, Iron Powder | $$0^\circ C$$ to $$90^\circ C$$ | Over 80% |

化学反应分析

Types of Reactions: 2-Chloro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Strong bases like sodium hydroxide or catalysts such as palladium on carbon are commonly employed.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used.

科学研究应用

Chemical Synthesis

2-Chloro-N-methylaniline serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Polyisocyanates : The compound is utilized to create polyisocyanates, which are essential in producing polyurethane materials. Research indicates that N-methylaniline-blocked polyisocyanates exhibit favorable kinetics for both blocking and deblocking reactions, enhancing their utility in the polyurethane industry .

- Intermediate for Complex Organic Molecules : It acts as an intermediate in synthesizing various biologically active compounds, facilitating the development of new pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound is significant due to its reactivity and ability to form derivatives:

- Biologically Active Compounds : The compound is involved in synthesizing active pharmaceutical ingredients (APIs) and other biologically relevant molecules. For instance, it can produce 1-methyl-2-thioacetylpyrrole when reacted with Lawesson's reagent, which has implications in medicinal chemistry .

- Toxicological Studies : Understanding the dosage effects of this compound is crucial for assessing its safety profile. Studies indicate that higher doses can lead to adverse effects, underscoring the importance of dosage in research applications.

Industrial Applications

The industrial utility of this compound spans several sectors:

- Dyes and Pigments Production : This compound is integral in manufacturing dyes and pigments due to its chemical properties that allow for various substitutions and modifications.

- Chemical Intermediates : It is used as an intermediate in producing rubber chemicals and herbicide formulations, highlighting its versatility in agrochemical applications .

Case Study 1: Polyurethane Development

Research focused on N-methylaniline-blocked polyisocyanates demonstrated that varying substituents influence reaction kinetics. The study found that chloro-substituted derivatives exhibited comparable reactivity to unsubstituted analogs, thus broadening their application scope in polyurethane production .

Case Study 2: Pharmaceutical Intermediates

In a study assessing the synthesis of pharmaceutical compounds, this compound was pivotal in developing new APIs. Its ability to form stable intermediates allowed for efficient synthesis pathways that are crucial for drug development processes .

作用机制

The mechanism of action of 2-Chloro-N-methylaniline involves its interaction with various molecular targets. As a secondary amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. This reactivity is crucial in its role as a building block in organic synthesis .

相似化合物的比较

Electronic Effects and Deblocking Behavior

2-Chloro-N-methylaniline exhibits anomalous deblocking behavior in polyisocyanate systems. Typically, electron-withdrawing groups (e.g., Cl) weaken the urethane bond, lowering deblocking temperatures, while electron-donating groups (e.g., CH₃, OCH₃) raise them. However, this compound defies this trend due to its five-membered transition state during deblocking (Fig. 9 in ), where the ortho-chloro group forms a stabilizing interaction with the urea hydrogen. This results in a higher deblocking temperature (234.6°C) compared to 4-chloro-N-methylaniline (lower temperature) and even N-methylaniline itself .

Table 1: Deblocking Behavior of N-Methylaniline Derivatives

| Compound | Substituent (Position) | Electronic Effect | Deblocking Temp (°C) | Rate Constant (k) |

|---|---|---|---|---|

| N-Methylaniline | None | Baseline | 155.5 | 1.0 (reference) |

| N-Methyl-o-toluidine | CH₃ (ortho) | Electron-donating | 180.2 | 0.8 |

| N-Methyl-o-anisidine | OCH₃ (ortho) | Electron-donating | 192.4 | 0.6 |

| This compound | Cl (ortho) | Electron-withdrawing | 234.6 | 0.3 |

| 4-Chloro-N-methylaniline | Cl (para) | Electron-withdrawing | 142.1 | 1.2 |

| Methyl 4-(methylamino)benzoate | COOCH₃ (para) | Electron-withdrawing | 130.9 | 1.5 |

Physical and Chemical Properties

| Property | This compound | 4-Chloro-N-methylaniline | N-Methyl-o-toluidine |

|---|---|---|---|

| Boiling Point (°C) | 218 | 220 (estimated) | 214 |

| Density (g/mL) | 1.15 | 1.18 | 1.02 |

| Solubility | Immiscible in water | Slightly soluble | Miscible in organics |

| pKa | 3.17 | 3.45 (estimated) | 4.8 |

Key Research Findings

Structural Uniqueness : The ortho-chloro group in this compound enables a five-membered transition state, stabilizing intermediates and increasing deblocking temperatures despite its electron-withdrawing nature .

Steric Limitations : Steric hindrance reduces para-selectivity in borylation reactions, unlike para-substituted analogs .

Synthetic Utility : Lower yields in thiocarbamoyl fluoride synthesis compared to brominated analogs suggest positional effects on reactivity .

生物活性

2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine that has garnered attention in various fields, particularly in medicinal chemistry and industrial applications. This compound serves as an important intermediate in the synthesis of biologically active compounds and has been studied for its pharmacological properties, including antimicrobial activity and involvement in biochemical pathways.

- Molecular Formula : C_7H_8ClN

- Molecular Weight : 143.59 g/mol

- Boiling Point : 218 °C

- Density : 1.15 g/mL at 25 °C

These physicochemical properties influence its behavior in biological systems and its potential applications in drug development and chemical synthesis.

Target of Action

This compound primarily interacts with various enzymes and biochemical pathways. Its ability to undergo reactions such as iridium-catalyzed borylation indicates its reactivity, leading to the formation of ortho-borylated derivatives, which can further participate in synthetic organic chemistry.

Biochemical Pathways

The compound's structure allows it to engage in biochemical reactions that are crucial for synthesizing other biologically active molecules. It is noted for its role in the synthesis of polyisocyanates and other complex organic molecules, making it a valuable building block in medicinal chemistry .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study screened various derivatives against multiple bacterial strains, including:

- E. coli (ATCC 25922)

- Pseudomonas aeruginosa (ATCC 27853)

- Staphylococcus aureus (ATCC 25923)

The results demonstrated varying degrees of antibacterial activity, with some compounds showing effective inhibition zones (Table 1) .

| Compound Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| ... | ... | ... | ... |

This table illustrates the effectiveness of certain derivatives, highlighting the potential for developing new antimicrobial agents based on the structure of this compound.

Toxicity and Safety

The biological activity of this compound is not without risks. Studies have shown that higher doses can lead to toxic effects in animal models. The understanding of dosage effects is critical for determining safe levels for potential therapeutic applications.

Synthesis Applications

This compound has been utilized as a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its unique substitution pattern allows it to be employed effectively in creating polyisocyanates used in polyurethane production .

Research Findings

A study investigating the blocking kinetics of N-methylated compounds revealed that those with electron-withdrawing groups like chloro require longer reaction times and higher temperatures for effective blocking reactions with isocyanates . This indicates the compound's reactivity profile and potential applications in polymer chemistry.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-N-methylaniline in laboratory settings?

- Methodology : The compound can be synthesized via catalytic hydrogenation or transition-metal-mediated reactions. For example, Ru(II) arene complexes have been used to catalyze the reduction of nitro precursors, yielding this compound as a byproduct (30% yield under specific conditions) alongside other isomers . Alternative routes may involve reductive amination of 2-chloronitrobenzene derivatives using methylamine in the presence of palladium or nickel catalysts.

- Key Parameters : Optimize reaction temperature (30–80°C), solvent polarity, and catalyst loading to suppress competing pathways (e.g., over-reduction or isomerization) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- GC-MS/Fast GC : For purity assessment and quantification, using surrogate standards (e.g., phenol-d6 or 2-chlorophenol-d4) to improve accuracy .

- NMR Spectroscopy : Confirm structural identity via and NMR. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the N-methyl group (δ 2.8–3.1 ppm) .

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm for monitoring degradation products .

Q. What are the key stability considerations when handling and storing this compound?

- Stability Profile :

- Light Sensitivity : Store in amber glass under inert gas (N/Ar) to prevent photodegradation .

- Moisture : Hygroscopicity may lead to hydrolysis; use desiccants in storage containers.

- Temperature : Stable at 4°C for short-term storage; long-term storage at -20°C recommended .

- Safety : Use fume hoods and PPE (gloves, goggles) due to toxicity (GHS hazard class 6.1). Avoid skin contact or inhalation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield of this compound in catalytic processes?

- Mechanistic Insights : Competing pathways (e.g., methoxy vs. chloro substitution) depend on catalyst electronic properties. Ru(II) complexes with electron-donating ligands favor chloro retention .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization.

- Catalyst Tuning : Modify ligand architecture to sterically hinder undesired isomerization .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What role does this compound play as an intermediate in organometallic catalysis?

- Applications :

- Precursor for Ligands : Functionalized anilines are used to synthesize Schiff base ligands for coordination chemistry .

- Cross-Coupling Reactions : Participates in Buchwald-Hartwig amination to generate biaryl amines .

- Case Study : In Ru-catalyzed reactions, this compound forms via reductive elimination from a metal-nitrenoid intermediate .

Q. Are there known discrepancies in reported physicochemical properties of this compound, and how can they be resolved?

- Data Conflicts :

- Boiling Point : Reported values range from 98.9°C (TCI America) to higher estimates in older literature. Discrepancies may arise from impurities or measurement methods .

- Spectral Data : Compare experimental NMR/IR with computational predictions (DFT or molecular dynamics) to validate structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。